Structural Differentiation of the 2,4-Difluorobenzamide Moiety Versus Closest Alkyl‑ and Halogen‑Substituted Analogs
The 2,4-difluorobenzamide group of the target compound provides a distinct electronic profile compared to the 4‑ethylbenzamide (CAS 1049365‑99‑2), 2,5‑dimethylbenzamide, and 5‑bromofuran‑2‑carboxamide (CAS 1049465‑84‑0) analogs. Fluorine atoms at the 2‑ and 4‑positions are strongly electron‑withdrawing (σₘ = 0.34, σₚ = 0.06) , which lowers the pKₐ of the benzamide NH and alters hydrogen‑bonding capability relative to alkyl‑substituted counterparts. In the azepane PKB inhibitor series, replacement of a 4‑chlorobenzamide with a 2,4‑difluorobenzamide improved enzymatic potency by approximately 12‑fold (IC₅₀ shift from 14.4 µM to 1.2 µM against PKB‑alpha) . Although no direct enzymatic data exist for the target compound, the 2,4‑difluoro motif is anticipated to confer enhanced metabolic stability and altered target engagement relative to non‑fluorinated or mono‑halogenated analogs .
| Evidence Dimension | Electronic and steric properties of the benzamide substituent impacting target binding and metabolism |
|---|---|
| Target Compound Data | No direct quantitative data available for this specific compound |
| Comparator Or Baseline | 4‑Ethylbenzamide analog (CAS 1049365‑99‑2): no public bioactivity data. 2,5‑Dimethylbenzamide analog: no public bioactivity data. 5‑Bromofuran‑2‑carboxamide analog (CAS 1049465‑84‑0): no public bioactivity data. Class‑level: 2,4‑difluorobenzamide PKB inhibitor IC₅₀ = 1.2 µM vs. 4‑chlorobenzamide PKB inhibitor IC₅₀ = 14.4 µM . |
| Quantified Difference | Class‑level inference: 2,4‑difluoro substitution improved PKB‑alpha inhibition by 12‑fold over 4‑chloro substitution; analogous differentiation expected for the target compound relative to non‑fluorinated analogs. |
| Conditions | In vitro enzymatic assay: recombinant human PKB‑alpha, ATP concentration at Km, 30 min incubation, 25 °C . |
Why This Matters
Procurement decisions should consider the unique electronic effects of the 2,4‑difluoro group, as this motif is associated with improved potency and metabolic stability in related scaffolds, making the target compound a more attractive candidate for SAR studies than alkyl‑ or bromofuran‑substituted analogs.
- [1] Hansch C, Leo A. Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley, 1979. View Source
- [2] Breitenlechner CB, Wegge T, Berillon L, et al. Structure‑based optimization of novel azepane derivatives as PKB inhibitors. J Med Chem. 2004;47(6):1375‑1390. View Source
- [3] Meanwell NA. Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. J Med Chem. 2018;61(14):5822‑5880. View Source
